

Introduction: The Crucial Role of Intermediates in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(2-Isopropoxy-5-methylphenyl)-ethylamine

CAS No.: 1048916-98-8

Cat. No.: B1386353

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Ceritinib (Zykadia®) is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, representing a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The synthesis of such a complex pharmaceutical agent is a multi-step process, heavily reliant on the efficient and high-purity production of key chemical intermediates. Understanding the properties and synthesis of these intermediates is paramount for researchers, scientists, and drug development professionals involved in oncology.

This guide focuses on a pivotal intermediate in the synthesis of Ceritinib: 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. It is important to note that the CAS number 1048916-98-8, as specified in the topic inquiry, does not correspond to a well-documented intermediate of Ceritinib in publicly available chemical databases and literature. Instead, extensive research into the synthesis of Ceritinib points to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline as a critical precursor. This compound is available commercially and is referenced in scientific literature under the CAS numbers 1035230-24-0 (for the free base) and 1380575-45-0 (for the dihydrochloride salt).

Chemical Identity and Physicochemical Properties

The precise characterization of a synthetic intermediate is fundamental to ensuring the quality and yield of the final active pharmaceutical ingredient (API). The properties of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline are summarized below.

Property	Value (Free Base)	Value (Dihydrochloride Salt)
Chemical Name	2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline	2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
Molecular Formula	C ₁₅ H ₂₄ N ₂ O	C ₁₅ H ₂₆ Cl ₂ N ₂ O
Molecular Weight	248.37 g/mol	321.29 g/mol [1][2]
Exact Mass	248.18886 g/mol	248.18886 g/mol (of the free base)
CAS Number	1035230-24-0[3]	1380575-45-0[1][2][4][5]

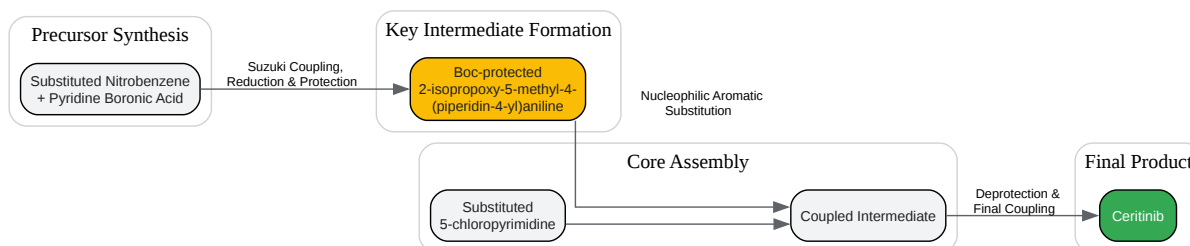
The Strategic Importance in the Synthesis of Ceritinib

The intermediate 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline constitutes a significant portion of the final Ceritinib molecule. Its synthesis and subsequent reaction are critical steps in the overall manufacturing process. This intermediate provides the core aniline structure which is later elaborated to form the final pyrimidine-based drug.

The synthesis of Ceritinib, as detailed in the Journal of Medicinal Chemistry, involves the coupling of this aniline intermediate with a substituted pyrimidine derivative.[6][7][8][9] The primary amino group of the aniline acts as a nucleophile, displacing a leaving group on the pyrimidine ring to form a key carbon-nitrogen bond.

Synthetic Pathway Overview

The following diagram illustrates the pivotal position of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline in the synthesis of Ceritinib.



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Caption: Synthetic pathway of Ceritinib highlighting the key intermediate.

Experimental Methodologies

Synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline

The synthesis of this intermediate can be achieved through a multi-step process, a conceptual outline of which is provided below, based on established synthetic routes.^[9]

- **Suzuki Coupling:** A substituted bromonitrobenzene is coupled with a protected piperidine boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base (e.g., Cs₂CO₃).
- **Reduction of the Nitro Group:** The nitro group of the coupled product is reduced to a primary amine. This can be achieved through catalytic hydrogenation using a catalyst such as platinum oxide (PtO₂) under a hydrogen atmosphere.
- **Protection of the Aniline:** The resulting aniline can be protected, for example with a Boc group, to prevent side reactions in subsequent steps.

- Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final intermediate.

Characterization and Quality Control

To ensure the identity and purity of the synthesized intermediate, a combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which in turn confirms its elemental composition and molecular formula.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound by separating it from any unreacted starting materials or by-products.

Conclusion

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline is a critical intermediate in the manufacturing of the anti-cancer drug Ceritinib. Its precise synthesis and characterization are essential for the successful production of the final pharmaceutical product. This guide provides a comprehensive overview of its chemical properties, its role in the synthesis of Ceritinib, and the methodologies for its preparation and analysis, serving as a valuable resource for professionals in the field of drug development and medicinal chemistry.

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- To cite this document: BenchChem. [Introduction: The Crucial Role of Intermediates in Targeted Cancer Therapy]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1386353/docs#introduction-the-crucial-role-of-intermediates-in-targeted-cancer-therapy\]](https://www.benchchem.com/product/b1386353/docs#introduction-the-crucial-role-of-intermediates-in-targeted-cancer-therapy)

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